molecular formula C10H12N2O B1299268 N-allyl-2-aminobenzamide CAS No. 4943-82-2

N-allyl-2-aminobenzamide

Cat. No.: B1299268
CAS No.: 4943-82-2
M. Wt: 176.21 g/mol
InChI Key: RHINWRKJVGGOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-aminobenzamide: is an organic compound with the molecular formula C10H12N2O It is a derivative of benzamide, where the amine group is substituted with an allyl group

Mechanism of Action

The mode of action of a compound generally involves binding to a specific target, such as a protein, and modulating its activity. The exact mode of action would depend on the specific target and the nature of the interaction .

The compound’s effect on biochemical pathways would also depend on its specific target. For example, if the target is an enzyme, the compound could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .

Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Small organic molecules like N-allyl-2-aminobenzamide are often well absorbed and can be distributed throughout the body. They can be metabolized by enzymes in the liver and excreted in the urine .

The result of the compound’s action would depend on the specific effects on its targets and biochemical pathways. This could range from changes in cellular signaling and gene expression to effects on whole-body physiology .

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

N-allyl-2-aminobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2-aminobenzamide derivatives have been shown to inhibit histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression . This interaction can lead to changes in chromatin structure and subsequent alterations in gene transcription. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-aminobenzamide derivatives have demonstrated cytotoxic effects on tumor cell lines, such as A549 and SW480, by inducing apoptosis and inhibiting cell proliferation . These effects are likely due to the compound’s ability to interfere with key signaling pathways and regulatory mechanisms within the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As mentioned earlier, 2-aminobenzamide derivatives can inhibit HDACs, resulting in altered chromatin structure and gene transcription . Additionally, this compound may bind to other target proteins, modulating their activity and influencing downstream signaling pathways. These interactions contribute to the compound’s overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-aminobenzamide derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing microbial infections . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. For example, 2-aminobenzamide derivatives have been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes . These interactions can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, this compound may accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-aminobenzamide derivatives have been observed to localize in the nucleus, where they can interact with chromatin and influence gene expression . This localization is crucial for the compound’s biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-allyl-2-aminobenzamide can be synthesized through the direct condensation of anthranilic acid and allylamine. The reaction typically involves the use of a catalyst and may be carried out under ultrasonic irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can make the process more eco-friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: N-allyl-2-aminobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-allyl-2-nitrobenzamide, while substitution reactions can produce various N-alkyl or N-acyl derivatives .

Scientific Research Applications

Chemistry: N-allyl-2-aminobenzamide is used as a building block in organic synthesis. It is involved in the preparation of more complex molecules and can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential therapeutic properties. It may exhibit antibacterial, antifungal, or anticancer activities, making it a candidate for drug development .

Industry: The compound is used in the production of polymers and resins. Its unique chemical structure allows it to impart specific properties to the materials, such as improved thermal stability and mechanical strength .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an allyl group and an amine group on the benzamide structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-amino-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h2-6H,1,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHINWRKJVGGOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366214
Record name N-allyl-2-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4943-82-2
Record name N-allyl-2-aminobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(prop-2-en-1-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-2-aminobenzamide
Reactant of Route 2
Reactant of Route 2
N-allyl-2-aminobenzamide
Reactant of Route 3
Reactant of Route 3
N-allyl-2-aminobenzamide
Reactant of Route 4
Reactant of Route 4
N-allyl-2-aminobenzamide
Reactant of Route 5
Reactant of Route 5
N-allyl-2-aminobenzamide
Reactant of Route 6
Reactant of Route 6
N-allyl-2-aminobenzamide
Customer
Q & A

Q1: What makes N-allyl-2-aminobenzamide useful as a building block in organic synthesis?

A1: this compound serves as a versatile precursor for synthesizing more complex molecules. Its structure, containing both an amine and an amide group, allows for diverse reactions. For instance, it reacts with 2-bromobenzaldehyde to form 3-allyl-2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones, key intermediates in the synthesis of isoquinolino[1,2-b]quinazolin-8-ones [].

Q2: What are the fluorescent properties of this compound?

A2: this compound exhibits fluorescence, with maximum excitation and emission wavelengths of 345 nm and 425 nm, respectively, in ethanol []. These wavelengths are red-shifted compared to its parent compound, 2-aminobenzamide, indicating the influence of the allyl group on its photophysical properties. This fluorescence makes it a potential candidate for use as a fluorescent label or an acceptor molecule in fluorescence-based assays.

Q3: How does this compound contribute to the development of novel catalysts?

A3: While this compound itself might not be directly involved in catalysis, research shows its utility in constructing catalytic systems. For example, its derivative, N-allyl-2-aminobenzoic acid, can be polymerized, potentially leading to novel polymeric materials []. These materials could serve as scaffolds for immobilizing catalysts, as demonstrated by the use of polyethyleneimine in fabricating a palladium catalyst supported on magnetic silica nanoparticles [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.